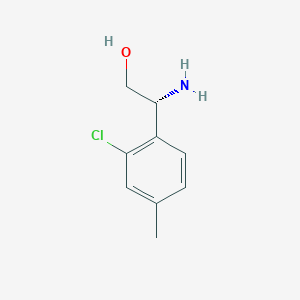
(R)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and a substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivative, such as 2-chloro-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction using an amine source and a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the aromatic ring using hydrogenation catalysts.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Protein Interactions: Investigated for its interactions with specific proteins and receptors.
Medicine
Pharmaceuticals: Explored for its potential therapeutic applications, including as a precursor for drug development.
Diagnostics: Utilized in the development of diagnostic agents for medical imaging.
Industry
Material Science: Applied in the synthesis of advanced materials with specific properties.
Agrochemicals: Used in the development of agrochemical products for crop protection.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to active sites, leading to inhibition or activation of specific biochemical pathways. The aromatic ring provides additional interactions through π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL: Unique due to its specific stereochemistry and functional groups.
(S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL: The enantiomer with different biological activity.
2-Amino-2-(2-chloro-4-methylphenyl)ethanol: Lacks the specific stereochemistry, leading to different properties.
2-Amino-2-(2-chloro-4-methylphenyl)ethanone: Contains a carbonyl group instead of a hydroxyl group, resulting in different reactivity.
Uniqueness
®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is unique due to its chiral nature, which imparts specific interactions with biological targets. Its combination of functional groups allows for diverse chemical reactions and applications in various fields.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-chloro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI Key |
KUUZGJDTKWZPKE-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CO)N)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate](/img/structure/B13049215.png)
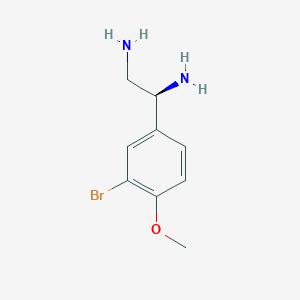

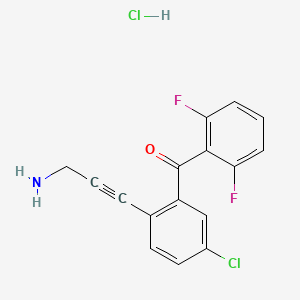
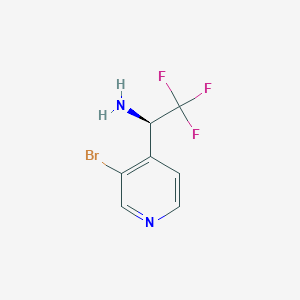
![(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
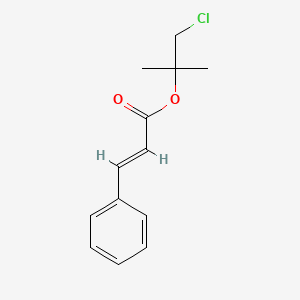
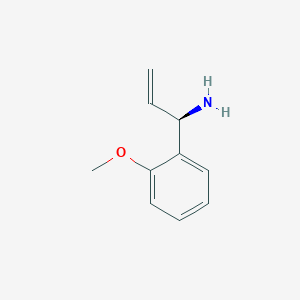
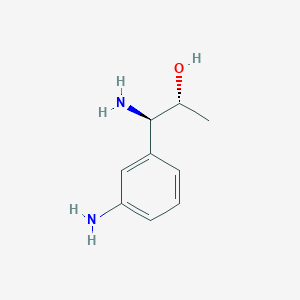
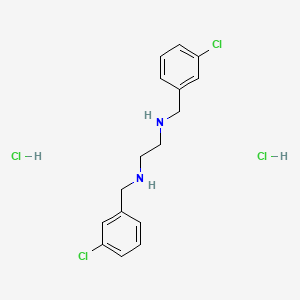
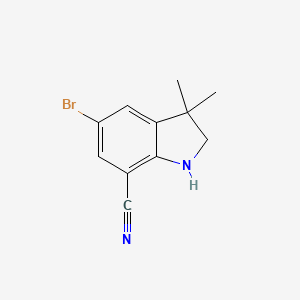
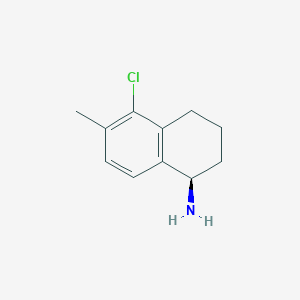
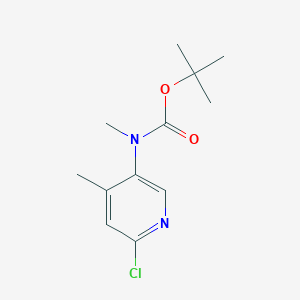
![3-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-hydroxy-6-methyl-2H-pyran-2-one;dimethylamine](/img/structure/B13049271.png)
